Cas9-IN-3

CRISPR-Cas9 SpCas9 Inhibitor

Cas9-IN-3 (CAS 2322051-02-3) is a synthetic small molecule designed to inhibit the Streptococcus pyogenes Cas9 (SpCas9) nuclease, the core enzyme in CRISPR-based genome editing workflows. The compound demonstrates in vitro inhibitory activity with an IC50 of 28 μM against Cas9 , functioning by binding to the apo‑Cas9 conformation and blocking the formation of the active Cas9:gRNA complex.

Molecular Formula C19H21NO
Molecular Weight 279.4 g/mol
Cat. No. B12407082
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCas9-IN-3
Molecular FormulaC19H21NO
Molecular Weight279.4 g/mol
Structural Identifiers
SMILESCC1CCN(CC1)C(=O)C2=CC=CC(=C2)C3=CC=CC=C3
InChIInChI=1S/C19H21NO/c1-15-10-12-20(13-11-15)19(21)18-9-5-8-17(14-18)16-6-3-2-4-7-16/h2-9,14-15H,10-13H2,1H3
InChIKeyAIJJMOSTONEFEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cas9-IN-3: Small-Molecule Inhibitor of CRISPR-Cas9 with Quantifiable Potency and Distinct Mechanism


Cas9-IN-3 (CAS 2322051-02-3) is a synthetic small molecule designed to inhibit the Streptococcus pyogenes Cas9 (SpCas9) nuclease, the core enzyme in CRISPR-based genome editing workflows. The compound demonstrates in vitro inhibitory activity with an IC50 of 28 μM against Cas9 , functioning by binding to the apo‑Cas9 conformation and blocking the formation of the active Cas9:gRNA complex . Its molecular structure (C19H21NO, MW 279.38) and physicochemical profile (LogP 4.3) distinguish it from other Cas9 inhibitors in terms of both potency range and mechanism of interference [1].

Why Cas9-IN-3 Cannot Be Replaced by Other In-Class Inhibitors: A Comparative Evidence Review


While multiple small molecules are marketed as Cas9 inhibitors, their quantitative potencies and molecular mechanisms differ substantially, precluding direct substitution in research applications. For instance, BRD0539 (IC50 22 μM) and Cas9-IN-1 (IC50 7.02 μM) each exhibit distinct inhibitory profiles and binding modalities . Substituting one inhibitor for another without validation would confound dose‑response relationships, alter the timing and reversibility of Cas9 control, and potentially introduce off‑target effects. The specific quantitative differentiation of Cas9-IN-3, detailed in the evidence items below, establishes that this compound occupies a unique position within the Cas9 inhibitor class, making it the appropriate choice for experiments requiring apo‑Cas9 targeting at moderate potency levels.

Cas9-IN-3: Quantified Differentiation Versus Closest Analogs


Potency Comparison: Cas9-IN-3 vs. BRD0539 (SpCas9 DNA Cleavage Assay)

Cas9-IN-3 exhibits an IC50 of 28 μM against Cas9 , compared to BRD0539's IC50 of 22 μM measured in a similar in vitro DNA cleavage assay . The 6 μM difference in potency reflects a ~1.27‑fold lower inhibitory activity relative to BRD0539. This moderate reduction in potency may be advantageous when a less profound suppression of Cas9 activity is desired, enabling finer temporal control without complete ablation of editing function.

CRISPR-Cas9 SpCas9 Inhibitor

Potency Comparison: Cas9-IN-3 vs. Cas9-IN-1 (Apo-Cas9 Binding Assay)

Cas9-IN-3 (IC50 28 μM) is approximately 4‑fold less potent than Cas9-IN-1 (IC50 7.02 μM) under conditions measuring inhibition of Cas9:gRNA complex formation [1]. Both compounds target apo‑Cas9 and prevent gRNA loading [2]; however, the substantial difference in IC50 values (28 μM vs. 7.02 μM) indicates that Cas9-IN-3 offers a milder inhibition profile, which may reduce the risk of complete Cas9 silencing in cellular assays where residual editing activity is required.

CRISPR-Cas9 Apo-Cas9 Inhibitor

Mechanism of Action Differentiation: Cas9-IN-3 Binds Apo-Cas9, Contrasting with DNA-Binding Inhibitors

Cas9-IN-3 acts by binding to the unloaded apo‑Cas9 conformation, thereby preventing the subsequent association of single guide RNA (sgRNA) and blocking the formation of the catalytically competent Cas9:gRNA complex . In contrast, the well‑characterized inhibitor BRD0539 exerts its effect at a later step by disrupting the interaction between the Cas9:gRNA complex and its target DNA . This mechanistic distinction means that Cas9-IN-3 can be used to probe the initial steps of Cas9 activation, whereas BRD0539 and similar DNA‑binding inhibitors are more suited for interfering with the editing process after gRNA loading has occurred.

CRISPR-Cas9 Mechanism of Action Apo-Cas9

Physicochemical Property Differentiation: LogP and Molecular Weight Comparison for Procurement Decisions

Cas9-IN-3 possesses a calculated LogP of 4.3 and a molecular weight of 279.38 g/mol [1]. By comparison, Cas9-IN-1 (MW 451.25, LogP not explicitly reported but inferred to be lower based on structural features) and Cas9 inhibitor 85 (MW 451.24) are substantially larger and more complex molecules [2]. The lower molecular weight and moderate lipophilicity of Cas9-IN-3 may translate to distinct solubility and cell permeability characteristics, which can influence experimental handling, formulation requirements, and compatibility with cellular assays.

CRISPR-Cas9 Physicochemical Procurement

Recommended Application Scenarios for Cas9-IN-3 Based on Quantitative Evidence


Graded Control of CRISPR Editing in Dose-Response Experiments

Due to its moderate IC50 of 28 μM—less potent than BRD0539 (22 μM) and Cas9-IN-1 (7.02 μM)—Cas9-IN-3 is well‑suited for experiments requiring partial, titratable inhibition of Cas9 activity. Researchers can establish a graded dose‑response curve without completely abrogating editing, enabling the study of threshold effects in gene knockout or homology‑directed repair .

Investigation of Early Cas9 Activation Steps (Apo-Cas9 Targeting)

Cas9-IN-3 selectively binds the apo‑Cas9 conformation and prevents gRNA loading, a mechanism distinct from DNA‑binding inhibitors such as BRD0539. This property makes Cas9-IN-3 the preferred reagent for dissecting the earliest stages of Cas9 activation, including studies on sgRNA loading kinetics, conformational changes prior to DNA binding, and the development of temporally controlled CRISPR switches .

Experiments Requiring a Simpler, Lower-Molecular-Weight Inhibitor

With a molecular weight of 279.38 g/mol and a LogP of 4.3, Cas9-IN-3 is significantly smaller and less complex than many alternative Cas9 inhibitors (e.g., Cas9-IN-1, MW 451.25). This profile may confer advantages in solubility, cellular permeability, and ease of formulation. Procurement of Cas9-IN-3 is thus recommended for assays where minimal structural complexity is desired to reduce off‑target interactions or to facilitate chemical modification [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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